Diethyl naphthalen-1-ylphosphonate
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Overview
Description
Diethyl naphthalen-1-ylphosphonate is an organophosphorus compound characterized by the presence of a naphthalene ring bonded to a phosphonate group. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields. Its molecular formula is C₁₄H₁₇O₃P, and it has a molecular weight of 264.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl naphthalen-1-ylphosphonate can be synthesized through various methods. One common approach involves the reaction of naphthalen-1-ol with diethyl phosphite in the presence of a catalyst such as palladium acetate. The reaction typically occurs under microwave irradiation at elevated temperatures (around 100°C) for a short duration (approximately 30 minutes) .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as column chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Diethyl naphthalen-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted naphthalene compounds .
Scientific Research Applications
Diethyl naphthalen-1-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of diethyl naphthalen-1-ylphosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets involved in its action are still under investigation .
Comparison with Similar Compounds
Diethyl phosphonate: A simpler analog with similar chemical properties.
Naphthalen-1-ylphosphonic acid: A related compound with a phosphonic acid group instead of a phosphonate ester.
Phenylphosphonic acid: Another organophosphorus compound with a phenyl group instead of a naphthalene ring.
Uniqueness: Diethyl naphthalen-1-ylphosphonate is unique due to the presence of both a naphthalene ring and a phosphonate group, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
25944-75-6 |
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Molecular Formula |
C14H17O3P |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
1-diethoxyphosphorylnaphthalene |
InChI |
InChI=1S/C14H17O3P/c1-3-16-18(15,17-4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 |
InChI Key |
INXMOAKUGQVZPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC2=CC=CC=C21)OCC |
Origin of Product |
United States |
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